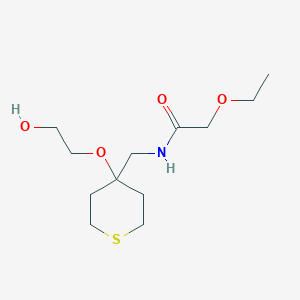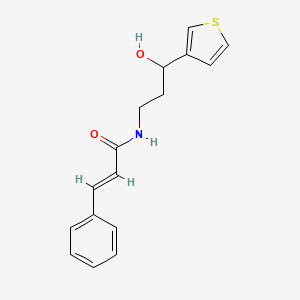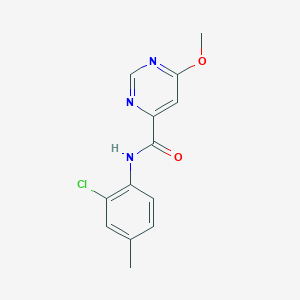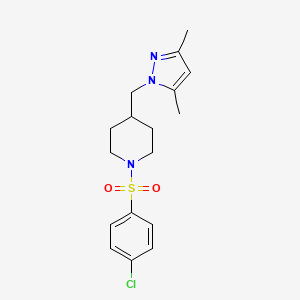
2-ethoxy-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Herbicide Metabolism and Phytotoxicity
Research on the metabolism of acetochlor, a compound related to 2-ethoxy-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acetamide, in both tolerant and susceptible plants has highlighted its conversion into thioether conjugates as an initial step. This process, involving glutathione conjugation, is crucial for the herbicide's selective phytotoxicity, with tolerant plant seedlings exhibiting a higher capacity for acetochlor metabolism. Such findings underscore the importance of detoxification mechanisms in herbicide tolerance and selectivity (Breaux, 1987).
Biodegradation of Herbicides
The N-Deethoxymethylation of acetochlor, another structurally related herbicide, by Rhodococcus sp. Strain T3-1 involves a cytochrome P450 system. This biodegradation pathway is significant for environmental detoxification of acetochlor, demonstrating an effective microbial strategy for the removal of such compounds from ecosystems. The process highlights the role of microbial enzymes in herbicide degradation and potential applications in bioremediation technologies (Wang et al., 2015).
Antimicrobial Activities
The synthesis and antimicrobial evaluation of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which share a similarity in the synthetic approach with 2-ethoxy-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acetamide, have shown effectiveness against a range of susceptible and resistant Gram-positive and Gram-negative bacteria. This research opens pathways for the development of new antimicrobial agents, with implications for addressing antibiotic resistance and expanding the arsenal against infectious diseases (Sharma et al., 2004).
Environmental Impact and Detection
The distribution and occurrence of acetochlor in the hydrologic system across the Midwestern United States following its conditional registration by the U.S. EPA were investigated. Detected in rain and stream samples, but not groundwater, this study provided a unique insight into the environmental presence of a new pesticide during its first season of extensive use. Such research is pivotal for understanding the environmental fate of herbicides and assessing potential risks to water resources (Kolpin et al., 1996).
properties
IUPAC Name |
2-ethoxy-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4S/c1-2-16-9-11(15)13-10-12(17-6-5-14)3-7-18-8-4-12/h14H,2-10H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWIRHHAGQAUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1(CCSCC1)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2840659.png)
![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2840660.png)



![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2840666.png)


![1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2840670.png)



![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/no-structure.png)
![2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B2840680.png)